Desacetylvinblastine hydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (13S,15R,17S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N6O7/c1-6-39(53)21-25-22-42(38(52)56-5,33-27(13-17-48(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)55-4)47(3)35-41(28)15-18-49-16-10-14-40(7-2,34(41)49)36(50)43(35,54)37(51)46-44/h8-12,14,19-20,25,34-36,45,50,53-54H,6-7,13,15-18,21-24,44H2,1-5H3,(H,46,51)/t25-,34-,35+,36+,39-,40+,41+,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGGNQLPSVURC-ZVTSDNJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NN)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970723 | |
| Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55383-37-4 | |
| Record name | Desacetylvinblastine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55383-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desacetylvinblastine hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055383374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESACETYLVINBLASTINE HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F593MEE9K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Intermediate: A Technical Guide to the Discovery and Synthesis of Desacetylvinblastine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide, a key derivative of the potent anticancer agent vinblastine, represents a cornerstone in the development of second-generation vinca alkaloids and targeted chemotherapeutics. Its "discovery" is not marked by its own standalone therapeutic application, but rather by its crucial role as a versatile synthetic intermediate. The strategic modification of the vinblastine molecule to create this hydrazide opened new avenues for producing semi-synthetic analogs with improved therapeutic profiles, most notably the clinically significant drug vindesine. Furthermore, this compound has become an essential building block in the construction of antibody-drug conjugates and other targeted delivery systems, underscoring its enduring importance in modern medicinal chemistry. This guide provides an in-depth overview of the synthesis of this compound, presenting detailed experimental protocols and quantitative data to support further research and development in this critical area of cancer therapy.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct hydrazinolysis of vinblastine. This reaction achieves two key transformations in a single step: the deacetylation at the C-4 position of the vindoline moiety and the conversion of the C-3 carboxylate ester to a carbohydrazide.
Reaction Pathway
The overall synthetic scheme is a direct conversion of vinblastine to this compound.
Synthesis of this compound from Vinblastine.
Quantitative Data Summary
The synthesis of this compound from vinblastine is an efficient process, with reported yields varying based on reaction conditions and purification methods. The following table summarizes the quantitative data available from various sources.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Vinblastine | Hydrazine; Ethanol; 60°C; 24h | 94.0% | --INVALID-LINK-- |
| Vinblastine Sulfate | Hydrazine Hydrate; Ethanol | 87.0% | --INVALID-LINK-- |
| Vinblastine | 1:1 mixture of hydrazine and ethanol; 60-65°C; 22h | Not specified | [1] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on established literature.
Protocol 1: Synthesis from Vinblastine
This protocol is adapted from methodologies that utilize vinblastine free base as the starting material.
Materials:
-
Vinblastine
-
Anhydrous Ethanol
-
Hydrazine Hydrate
-
Argon or Nitrogen gas
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Dissolve vinblastine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to vinblastine should be in large excess.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 24 hours.
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purify the resulting crude product, this compound, using column chromatography or recrystallization to obtain the final product.
Protocol 2: Synthesis from Vinblastine Sulfate
This protocol outlines the synthesis starting from the more common salt form of vinblastine.
Materials:
-
Vinblastine Sulfate
-
Anhydrous Ethanol
-
Hydrazine Hydrate
-
Inert gas supply
-
Standard reflux and purification apparatus
Procedure:
-
Suspend vinblastine sulfate in anhydrous ethanol in a reaction vessel equipped with a condenser and under an inert atmosphere.
-
Add a significant excess of hydrazine hydrate to the suspension.
-
Heat the mixture to reflux and maintain for the time determined by reaction monitoring (typically 22-24 hours).
-
After the reaction is complete, as indicated by TLC or HPLC, allow the mixture to cool.
-
The solvent and unreacted hydrazine are removed in vacuo.
-
The residue is then subjected to purification, typically by silica gel chromatography, to isolate the pure this compound.
Logical Workflow for Synthesis and Application
The synthesis of this compound is a critical step that enables the creation of various therapeutically important vinblastine derivatives. The following diagram illustrates the logical workflow from the starting material to the final applications.
Workflow from Vinblastine to Therapeutic Applications.
Conclusion
The development of a reliable synthetic route to this compound has been a pivotal achievement in the field of medicinal chemistry. This intermediate has not only facilitated the creation of important semi-synthetic anticancer drugs like vindesine but also continues to be a valuable tool in the ongoing development of targeted cancer therapies. The detailed protocols and data presented in this guide are intended to support the efforts of researchers and scientists in harnessing the potential of this versatile molecule for future innovations in oncology.
References
An In-depth Technical Guide to the Inhibition of Tubulin Polymerization by Desacetylvinblastine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desacetylvinblastine hydrazide (Des-VH) as a potent inhibitor of tubulin polymerization. Des-VH, a derivative of the vinca alkaloid vinblastine, is a key compound in the development of targeted cancer therapeutics. This document details its mechanism of action, quantitative data on its interaction with tubulin, and standardized experimental protocols for its evaluation.
Core Concept: Mechanism of Tubulin Polymerization Inhibition
This compound, like other vinca alkaloids, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are polymers of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their cellular functions, particularly the formation of the mitotic spindle during cell division.
Des-VH binds to β-tubulin at the vinca domain, near the GTP-binding site. This binding interferes with the addition of tubulin dimers to the growing end of microtubules, thereby inhibiting their polymerization. At higher concentrations, it can induce the depolymerization of existing microtubules. By disrupting microtubule dynamics, Des-VH arrests cells in the M-phase of the cell cycle, leading to apoptosis.
Figure 1: Mechanism of tubulin polymerization inhibition by this compound (Des-VH).
Quantitative Data on Tubulin Interaction
| Compound | Parameter | Value | Organism/System | Reference |
| Desacetylvinblastine | Inhibition Constant (Ki) | 2 x 10-5 M | Chick Embryo Brain Tubulin | [1] |
| Desacetylvinblastine amide | Effective Inhibitory Concentration | 1 µM | Bovine Brain Tubulin | [2] |
Note: The Inhibition Constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition of the binding of a radiolabeled ligand (in this case, vinblastine) to its target (tubulin). The effective inhibitory concentration for the amide derivative demonstrates potent blockade of tubulin polymerization.
Experimental Protocols: In Vitro Tubulin Polymerization Assay
The following protocol outlines a standard method for assessing the inhibitory effect of compounds like this compound on tubulin polymerization in vitro. This assay typically measures the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules.
1. Materials and Reagents:
-
Lyophilized tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Polymerization Buffer (General Tubulin Buffer with GTP and glycerol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Vinblastine, Nocodazole)
-
Negative control (solvent vehicle)
-
96-well microplate (black, clear bottom for fluorescence; clear for absorbance)
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm (absorbance) or with appropriate filters for a fluorescent reporter.
2. Experimental Workflow:
Figure 2: Experimental workflow for an in vitro tubulin polymerization assay.
3. Detailed Procedure:
-
Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired stock concentration (e.g., 10 mg/mL). Prepare the Polymerization Buffer containing GTP and glycerol. Prepare serial dilutions of this compound and control compounds.
-
Assay Setup: Aliquot the test compounds, positive and negative controls into the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: On ice, dilute the tubulin stock to the final working concentration (e.g., 3 mg/mL) in the cold Polymerization Buffer. To initiate the reaction, add the tubulin solution to the wells containing the compounds.
-
Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths kinetically for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined from these curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the test compound to the negative control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a potent inhibitor of tubulin polymerization, a mechanism it shares with other clinically important vinca alkaloids. Its unique hydrazide functional group makes it a valuable component for the synthesis of antibody-drug conjugates (ADCs) and other targeted delivery systems, allowing for the selective delivery of this powerful cytotoxic agent to cancer cells while minimizing systemic toxicity. The quantitative data from related compounds underscores its significant activity at the microtubular level. The provided experimental protocol offers a robust framework for the further in vitro characterization of Des-VH and its derivatives. Future research should focus on elucidating the precise IC50 value of Des-VH in tubulin polymerization assays and further exploring its efficacy and safety in various targeted therapeutic contexts.
References
- 1. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Desacetylvinblastine Hydrazide: A Technical Guide to a Potent Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide (DAVBH) is a semi-synthetic derivative of vinblastine, a well-established chemotherapeutic agent belonging to the Vinca alkaloid family.[1] Vinca alkaloids are renowned for their potent anti-cancer properties, which stem from their ability to interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton.[2][3] This interference ultimately leads to cell cycle arrest and apoptosis, making them a cornerstone of many cancer treatment regimens.[4]
DAVBH, as a modified form of vinblastine, has garnered significant interest, particularly as a cytotoxic payload in the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs).[5][6] Its chemical structure, featuring a hydrazide moiety, facilitates conjugation to targeting ligands while retaining the core microtubule-destabilizing activity of the parent compound. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[7] The proper segregation of chromosomes into daughter cells is entirely dependent on the precise regulation of microtubule dynamics.[3]
This compound, like other Vinca alkaloids, exerts its cytotoxic effects by disrupting this delicate equilibrium.[4] The primary mechanism involves the binding of the drug to tubulin dimers, specifically at a site known as the Vinca binding site.[8] This binding inhibits the polymerization of tubulin into microtubules.[9] At lower concentrations, Vinca alkaloids can suppress microtubule dynamics without causing a significant change in the total microtubule polymer mass, while at higher concentrations, they lead to net microtubule depolymerization.[10]
The consequences of this disruption are profound:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through metaphase of mitosis.[4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is a key outcome of microtubule-targeting agents.
The following diagram illustrates the mechanism of action of DAVBH.
Caption: Mechanism of microtubule destabilization by DAVBH.
Quantitative Data
The potency of this compound is quantified through various in vitro assays. The following tables summarize key quantitative data, including its binding affinity to tubulin and its cytotoxic activity against cancer cells.
Table 1: Tubulin Binding Affinity
| Compound | Parameter | Value | Source |
| Desacetylvinblastine | Inhibition Constant (Ki) vs. [3H]vinblastine | 2 x 10-5 M | [11] |
Table 2: In Vitro Cytotoxicity of a DAVBH Conjugate
The following data pertains to a conjugate where DAVBH is linked to a cholecystokinin 2 receptor (CCK2R) targeting ligand (CRL-L1-DAVBH). This demonstrates the potent cytotoxicity of DAVBH when delivered to target cells.
| Cell Line | Compound | IC50 | Source |
| HEK293-CCK2R | CRL-L1-DAVBH | ~30 nM | [6] |
| HEK293 (parental) | CRL-L1-DAVBH | > 10 µM | [6] |
The significant difference in IC50 between the receptor-expressing and parental cell lines highlights the receptor-mediated activity of the conjugate, underscoring the retained potency of the DAVBH payload.[5]
Experimental Protocols
Characterizing the activity of microtubule-destabilizing agents like DAVBH involves a standard set of in vitro and cell-based assays.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or turbidity, measured as absorbance at 340 nm.[12]
Methodology:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein (e.g., bovine brain tubulin, >99% pure) to a concentration of 3 mg/mL in a general tubulin buffer (G-PEM: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.[12][13]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[12]
-
-
Assay Execution:
-
Pipette the tubulin solution into a pre-warmed 96-well plate.[12]
-
Add the test compound (DAVBH), a positive control (e.g., vinblastine, colchicine), and a vehicle control (DMSO) to respective wells.[12]
-
Place the plate in a microplate reader pre-heated to 37°C.[12]
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12]
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
The rate of polymerization and the maximum polymer mass can be determined.
-
Calculate the IC₅₀ value, which is the concentration of DAVBH that inhibits tubulin polymerization by 50%.
-
Caption: Workflow for the tubulin polymerization assay.
Cell Viability Assay (MTT/CellTiter-Glo)
These assays determine the concentration of DAVBH required to inhibit the growth or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.[14][15][16]
Methodology (MTT Assay Example):
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 3,000-6,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of DAVBH for a specified period (e.g., 72 hours).[12] Include untreated and vehicle-only controls.
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.[18]
Caption: Workflow for the MTT cell viability assay.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by DAVBH, such as microtubule depolymerization and mitotic spindle disruption.[7][19][20]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with DAVBH at a desired concentration (e.g., its IC₅₀) for a specified time.
-
Fixation: To preserve the microtubule structures, fix the cells. A common method is to use ice-cold methanol for 4-5 minutes at -20°C.[19][21]
-
Permeabilization: If not using methanol fixation, permeabilize the cell membrane to allow antibody entry. This can be done with a detergent like 0.5% Triton X-100 in a specialized buffer.[13]
-
Blocking: Block non-specific antibody binding sites using a solution like 3% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.[21]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets a tubulin subunit (e.g., mouse anti-α-tubulin or rat anti-tyrosinated tubulin) overnight at 4°C.[13][21]
-
Secondary Antibody Incubation: After washing, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature. A nuclear counterstain like Hoechst can also be included.[21]
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.[19]
Caption: Immunofluorescence workflow for microtubule visualization.
Downstream Signaling Pathways
The disruption of microtubule dynamics by agents like DAVBH is a significant cellular stress event that activates specific signaling pathways, culminating in apoptosis. While mitosis is a primary target, cell death can be induced in all phases of the cell cycle.[3] Key pathways involved include:
-
JNK (c-Jun N-terminal Kinase) Pathway: Microtubule disruption is a known activator of the JNK stress-activated protein kinase pathway.
-
Bcl-2 Family Protein Regulation: The apoptotic response is mediated by the Bcl-2 family of proteins. Microtubule destabilizing agents can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the degradation of another anti-apoptotic protein, Mcl-1. This shifts the balance towards pro-apoptotic proteins (like Bim, Bax, and Bak), leading to mitochondrial outer membrane permeabilization and caspase activation.[3]
The diagram below outlines this signaling cascade.
Caption: Apoptosis signaling after microtubule disruption.
Conclusion and Future Directions
This compound is a potent microtubule destabilizing agent that retains the fundamental mechanism of action of the clinically important Vinca alkaloids. Its efficacy is rooted in its ability to bind tubulin, inhibit microtubule polymerization, induce mitotic arrest, and ultimately trigger apoptosis in proliferating cancer cells. The presence of the hydrazide functional group makes it an attractive payload for targeted drug delivery systems.
Future research will likely focus on:
-
Development of Novel Conjugates: Expanding the use of DAVBH in antibody-drug conjugates (ADCs) and small-molecule drug conjugates (SMDCs) to target a wider range of cancers with high specificity.[5][22]
-
Overcoming Drug Resistance: Investigating the efficacy of DAVBH-based therapies in cancer models that have developed resistance to other microtubule-targeting agents.
-
Combination Therapies: Exploring the synergistic effects of DAVBH-conjugates with other classes of anticancer drugs, such as Bcl-2 family inhibitors, to enhance apoptotic induction.[3]
The data and protocols outlined in this guide provide a comprehensive foundation for researchers and drug developers working with this promising cytotoxic agent.
References
- 1. A Remarkable Series of Vinblastine Analogues Displaying Enhanced Activity and an Unprecedented Tubulin Binding Steric Tolerance: C20' Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 21. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Cellular Effects of Desacetylvinblastine Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide is a synthetic derivative of the potent anti-cancer agent vinblastine, a vinca alkaloid isolated from the Madagascar periwinkle (Catharanthus roseus). While specific research on the cellular effects of this compound is limited, its structural similarity to vinblastine strongly suggests a shared mechanism of action. This technical guide provides an in-depth overview of the anticipated cellular effects of this compound, drawing upon the extensive body of research on its parent compound, vinblastine. The primary mode of action of vinca alkaloids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document details these effects, provides relevant experimental protocols, and presents quantitative data and signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Microtubule Disruption
Vinca alkaloids, including by extension this compound, exert their cytotoxic effects by interfering with the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of microtubule disruption by vinca alkaloids involves the following key steps:
-
Binding to Tubulin: Vinca alkaloids bind to the β-subunit of tubulin dimers, the fundamental building blocks of microtubules.
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules.
-
Destabilization of Existing Microtubules: At higher concentrations, vinca alkaloids can also promote the disassembly of existing microtubules.
-
Disruption of Mitotic Spindle: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
This disruption of the mitotic spindle is a primary contributor to the potent anti-cancer activity of this class of compounds.
Quantitative Cytotoxicity Data
The cytotoxic potency of vinca alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. Due to the limited availability of specific IC50 values for this compound, the following table summarizes the IC50 values for its parent compound, vinblastine, in various human cancer cell lines. It is important to note that a study on desacetyl vinblastine amide, a related compound, showed it to have a similar effect on tubulin polymerization as vinblastine and vincristine, suggesting that this compound likely possesses a comparable cytotoxic profile[1].
| Cell Line | Cancer Type | Vinblastine IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 2.6 | [2] |
| L1210 | Leukemia | 4.0 | [2] |
| S49 | Lymphoma | 3.5 | [2] |
| HL-60 | Leukemia | 5.3 | [2] |
| MCF-7 | Breast Cancer | 67.12 (µM) | [3] |
| A375 | Malignant Melanoma | 2.2 (µg/mL) | [4] |
Cellular Effects
The disruption of microtubule dynamics by this compound is expected to trigger a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
The proper formation and function of the mitotic spindle are essential for cells to progress through the M phase of the cell cycle. By disrupting microtubule dynamics, vinca alkaloids prevent the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition. This mitotic arrest is a hallmark of treatment with microtubule-targeting agents.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. The signaling cascade leading to apoptosis following treatment with vinca alkaloids is complex and can involve several key proteins. One critical pathway involves the activation of the c-Jun N-terminal kinase (JNK). This activation can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of this compound.
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule integrity within cells.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides or coverslips
Procedure:
-
Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
References
Desacetylvinblastine Hydrazide: A Deep Dive into Structure-Activity Relationships for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Vinca Alkaloids and the Advent of Desacetylvinblastine Hydrazide
Vinca alkaloids, naturally occurring or semi-synthetic compounds derived from the Madagascar periwinkle (Catharanthus roseus), are a cornerstone of cancer chemotherapy.[1] Their cytotoxic effects stem from their ability to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Vinblastine and vincristine, two of the most well-known vinca alkaloids, differ only by a single substitution on the vindoline nucleus, yet exhibit distinct antitumor activities and toxicity profiles.[1]
Desacetylvinblastine, a metabolite of vinblastine, serves as the precursor to this compound. The introduction of a hydrazide group at the C-23 position of the catharanthine moiety provides a versatile point of attachment for linker chemistries, facilitating the development of targeted drug delivery systems. This strategic modification allows for the selective delivery of the potent cytotoxic payload to tumor cells expressing specific surface receptors, thereby improving the therapeutic index.[2]
Mechanism of Action: Disrupting the Cellular Scaffolding
The primary mechanism of action of this compound, in line with other vinca alkaloids, is the inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.
Vinca alkaloids bind to β-tubulin at a specific site, known as the vinca-binding domain. This binding event disrupts the assembly of microtubules, leading to a cascade of downstream effects:
-
Inhibition of Microtubule Growth: By binding to the plus ends of microtubules, vinca alkaloids suppress the addition of new tubulin dimers, effectively halting microtubule elongation.
-
Promotion of Microtubule Disassembly: At higher concentrations, these compounds can induce the depolymerization of existing microtubules.
-
Mitotic Arrest: The disruption of the mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest at the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
The following diagram illustrates the general mechanism of action of vinca alkaloids:
Caption: General mechanism of action of vinca alkaloids.
Structure-Activity Relationship (SAR) of this compound and Analogues
A comprehensive, publicly available dataset detailing the quantitative structure-activity relationship for a series of this compound derivatives with systematic modifications is currently limited. However, insights can be gleaned from studies on related vinblastine analogues, particularly those with modifications at or near the C-23 position of the catharanthine unit and alterations to the vindoline moiety.
Key Structural Features Influencing Activity:
-
The Hydrazide Moiety: The introduction of the hydrazide group at C-23 provides a crucial attachment point for linkers in drug conjugates.[2] The nature of the linker and the conjugated molecule significantly impacts the overall activity and selectivity of the resulting compound.
-
The Vindoline Moiety: Modifications to the vindoline portion of the molecule can have a profound effect on cytotoxicity. For instance, the difference between vinblastine (methyl group at N-1 of vindoline) and vincristine (formyl group at N-1 of vindoline) results in substantial differences in their clinical utility and toxicity profiles.[1]
-
The Catharanthine Moiety: Alterations to the catharanthine unit, beyond the C-23 position, can also modulate activity.
The following table summarizes qualitative and limited quantitative data for this compound and a related, more potent compound, tubulysin B hydrazide.
| Compound | Modification | Cytotoxicity (IC50) | Potency Comparison with DAVBH | Reference |
| This compound (DAVBH) | Hydrazide at C-23 of desacetylvinblastine | Not explicitly stated | - | [2] |
| Tubulysin B Hydrazide (TubBH) | A structurally distinct microtubule inhibitor with a hydrazide moiety for conjugation. | 2.7 nM (on HEK 293-CCK2R cells) | ~10x more potent | [2] |
Note: The lack of a comprehensive public dataset of IC50 values for a series of DAVBH derivatives prevents the creation of a detailed quantitative SAR table.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.[4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Culture tumor cells in appropriate medium to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for a typical cytotoxicity assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[5][6]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (100 mM) in buffer.
-
Prepare stock solutions of the test compound and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor) in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a pre-chilled 96-well plate, add the general tubulin buffer.
-
Add the test compound at various concentrations to the wells. Include vehicle-only, positive, and negative controls.
-
Add GTP to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the purified tubulin solution to each well to a final concentration of 2 mg/mL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.
-
The concentration of the compound that inhibits polymerization by 50% (IC50) can be calculated.
-
Resistance Mechanisms to Vinca Alkaloids
The clinical efficacy of vinca alkaloids can be limited by the development of drug resistance. The primary mechanisms of resistance include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a major mechanism of multidrug resistance. These transporters actively pump vinca alkaloids out of the cancer cell, reducing their intracellular concentration.[1]
-
Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the drug-binding site, reducing the affinity of vinca alkaloids. Changes in the expression of different tubulin isotypes can also contribute to resistance.[1]
-
Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the Bcl-2 family, can make cancer cells less susceptible to drug-induced cell death.
The following diagram illustrates the key mechanisms of resistance to vinca alkaloids:
Caption: Key mechanisms of cellular resistance to vinca alkaloids.
Future Directions and Conclusion
This compound remains a valuable platform for the development of next-generation targeted cancer therapies. Future research should focus on:
-
Systematic SAR Studies: The synthesis and evaluation of a focused library of DAVBH analogues are needed to establish a clear quantitative SAR. This will enable the rational design of more potent and selective cytotoxic agents.
-
Novel Conjugation Strategies: The exploration of new linker technologies and targeting moieties will be crucial for developing ADCs and SMDCs with improved efficacy and safety profiles.
-
Overcoming Resistance: A deeper understanding of the mechanisms of resistance to DAVBH-based conjugates will inform the development of strategies to circumvent or overcome this clinical challenge.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Desacetylvinblastine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide (Des-VH), a derivative of the potent vinca alkaloid vinblastine, is a key component in the development of targeted cancer therapeutics. Its conjugation to targeting moieties, such as folic acid, allows for selective delivery to tumor cells, enhancing efficacy while minimizing systemic toxicity. A thorough understanding of its physicochemical properties is paramount for its effective formulation, characterization, and application in drug delivery systems. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and illustrates associated biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and formulation strategies.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C43H56N6O7 | [1][2][3][4][5] |
| Molecular Weight | 768.94 g/mol | [1][2][3][4][5] |
| CAS Number | 55383-37-4 | [1][2][3][4][5][6] |
| Appearance | Pale Brown Solid | [2] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donor Count | 6 | [5] |
| Hydrogen Bond Acceptor Count | 11 | [5] |
| Rotatable Bond Count | 7 | [5] |
| Topological Polar Surface Area | 182.92 Ų | [1] |
| Exact Mass | 768.421048 g/mol | [5] |
Table 2: Experimentally Determined Physicochemical Properties
| Property | Value | Source(s) |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |
| Melting Point | Not explicitly reported in the searched literature. | |
| pKa | Not explicitly reported in the searched literature. |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties and the synthesis of this compound are outlined below. These are based on established methodologies for similar compounds.
Synthesis of this compound
A common method for the synthesis of hydrazide derivatives involves the reaction of an ester with hydrazine hydrate.[7][8] For this compound, a direct reaction of vinblastine with hydrazine has been reported.[9]
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Vinblastine sulfate
-
Hydrazine hydrate
-
Methanol (anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica gel for flash chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolve vinblastine sulfate in anhydrous methanol under an inert atmosphere.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture under controlled conditions (e.g., reflux) for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.[9]
-
Elute the column with a suitable solvent gradient to separate the desired product from unreacted starting material and byproducts.
-
Collect the fractions containing this compound and combine them.
-
Evaporate the solvent to yield the purified product.
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]
Determination of Solubility
The solubility of a compound is a critical parameter for its formulation and bioavailability. A standard shake-flask method can be employed.[12][13]
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, chloroform, DMSO, methanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[14]
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.[12][14]
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of the dissolved this compound in the aliquot using a validated analytical method, such as HPLC with UV detection.[15]
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Melting Point
The melting point is a key indicator of a compound's purity.
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.[10]
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[10]
Stability Studies
Assessing the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions. Stability is often evaluated using a stability-indicating HPLC method.[15][16][17][18]
Procedure:
-
Prepare solutions of this compound in relevant media (e.g., infusion fluids, formulation buffers).[15]
-
Store the solutions under different conditions of temperature (e.g., 4 °C, 25 °C, 40 °C) and light exposure.[15][16]
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw aliquots of the solutions.[18]
-
Analyze the aliquots using a validated stability-indicating HPLC method that can separate the intact drug from its degradation products.[15]
-
Quantify the amount of this compound remaining at each time point.
-
The stability is reported as the percentage of the initial concentration remaining over time.
Mechanism of Action and Signaling Pathways
Like other vinca alkaloids, this compound exerts its cytotoxic effects by interfering with microtubule dynamics.[19] This disruption of the microtubule network leads to cell cycle arrest, primarily in the M-phase, and subsequently induces apoptosis (programmed cell death).[20][21][22][23]
Signaling Pathway of this compound
References
- 1. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. | Semantic Scholar [semanticscholar.org]
- 2. 55383-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. echemi.com [echemi.com]
- 5. 4-Desacetylvinblastine hydrazide|lookchem [lookchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Desacetylvinblastinehydrazide [smolecule.com]
- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Desacetylvinblastine hydrazide | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. who.int [who.int]
- 15. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sfpo.com [sfpo.com]
- 17. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 19. file.medchemexpress.eu [file.medchemexpress.eu]
- 20. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Desacetylvinblastine Hydrazide: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide (DAVLBH) is a potent cytotoxic agent derived from the vinca alkaloid vinblastine. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This property makes DAVLBH a valuable payload for targeted cancer therapies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs). This technical guide provides an in-depth overview of DAVLBH, including its synthesis, mechanism of action, experimental protocols for its use in cancer research, and a summary of its efficacy and pharmacokinetic profile.
Chemical Properties
This compound is synthesized from vinblastine. The chemical properties of 4-Desacetylvinblastine hydrazide are summarized in the table below.[1]
| Property | Value |
| Chemical Name | 4-Desacetylvinblastine hydrazide |
| CAS Number | 55383-37-4 |
| Molecular Formula | C43H56N6O7 |
| Molecular Weight | 768.94 g/mol |
| PSA | 182.92 |
| LogP | 4.22990 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 7 |
Synthesis and Conjugation
The synthesis of DAVLBH and its subsequent conjugation to targeting moieties are critical steps in the development of DAVLBH-based cancer therapeutics.
Synthesis of this compound
A common method for synthesizing 4-desacetylvinblastine hydrazide involves the reaction of vinblastine with hydrazine.[1] A general protocol is as follows:
Experimental Protocol: Synthesis of 4-Desacetylvinblastine Hydrazide
-
Reaction Setup: Dissolve vinblastine in ethanol.
-
Reagent Addition: Add hydrazine to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60°C for 24 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the product, deacetylvinblastine monohydrazide, is purified from the reaction mixture.
Note: This is a generalized protocol. Reaction conditions, such as the concentration of reactants and purification methods, may require optimization.
Conjugation to Targeting Moieties
DAVLBH is a key component in targeted therapies, where it is conjugated to a targeting ligand, such as a monoclonal antibody or a small molecule, via a chemical linker.[2][3][4] This approach allows for the selective delivery of the potent cytotoxic agent to cancer cells.
Experimental Protocol: Synthesis of a Small Molecule-Drug Conjugate (CRL-L1-DAVLBH)
This protocol describes the synthesis of a DAVLBH conjugate targeting the cholecystokinin 2 receptor (CCK2R).[2]
-
Preparation of Ligand-Linker: Synthesize the CCK2R ligand-linker conjugate (CRL-L1) as previously described.
-
Reaction Setup: Dissolve CRL-L1 in argon-purged HPLC grade water and adjust the pH to ~7 using argon-purged sodium bicarbonate.
-
Addition of Activated DAVLBH: Prepare a solution of disulfide-activated DAVLBH in tetrahydrofuran (THF) and add it to the CRL-L1 solution.[2]
-
Reaction Monitoring: Monitor the reaction progress using analytical LRMS-LCMS. The reaction is typically complete within 20 minutes.[2]
-
Purification: Purify the crude CRL-L1-DAVLBH conjugate by preparative reverse-phase HPLC.[2]
Experimental Protocol: General Antibody-Drug Conjugation via Disulfide Linker
This protocol outlines the general steps for conjugating a drug like DAVLBH to an antibody through a disulfide linker.
-
Antibody Reduction: Partially reduce the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to expose free thiol groups from the interchain disulfide bonds.[5][6]
-
Purification of Reduced Antibody: Remove the excess reducing agent by desalting chromatography (e.g., G25 column).[5]
-
Conjugation: React the reduced antibody with a DAVLBH-linker construct containing a thiol-reactive group (e.g., maleimide) that will form a disulfide bond with the antibody's free thiols.[6][7] The reaction is typically incubated on ice for about an hour.[5]
-
Quenching: Quench the reaction with an excess of a thiol-containing compound like cysteine to cap any unreacted maleimide groups.[5]
-
Purification of ADC: Purify the resulting ADC using a desalting column to remove excess drug-linker and quenching agent.[5]
Caption: General workflow for the synthesis and conjugation of this compound.
Mechanism of Action
The primary mechanism of action of DAVLBH, like other vinca alkaloids, is the inhibition of tubulin polymerization.[8][9] This disruption of microtubule dynamics has several downstream consequences that ultimately lead to cancer cell death.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[10] Vinca alkaloids bind to β-tubulin, preventing its polymerization into microtubules. This leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on tubulin polymerization by monitoring the change in turbidity of a tubulin solution.[11][12]
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[13]
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution with the polymerization buffer containing GTP. Add the test compound (e.g., DAVLBH) at various concentrations. Include positive (e.g., paclitaxel for stabilization) and negative (e.g., vehicle control) controls.[11][12]
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[11][13]
-
Data Acquisition: Measure the absorbance (turbidity) at 350 nm every 30 seconds for 60-90 minutes.[12][13]
-
Analysis: Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase.[11]
Caption: Mechanism of action of this compound on microtubule dynamics.
Downstream Signaling Pathways
The disruption of microtubule dynamics by DAVLBH triggers a cascade of cellular events and affects multiple signaling pathways, ultimately leading to apoptosis. While the primary effect is mitotic arrest, vinca alkaloids can also induce apoptosis in interphase cells.[2] The disruption of the microtubule network can impact intracellular trafficking and signaling cascades that are dependent on an intact cytoskeleton. For example, microtubule disruption has been shown to influence MAPK (mitogen-activated protein kinase) signaling pathways, including the activation of JNK (c-Jun N-terminal kinase), which is involved in pro-apoptotic signaling.[10]
Caption: Key signaling events downstream of DAVLBH-induced microtubule disruption.
Efficacy and Pharmacokinetics
The efficacy of DAVLBH is primarily evaluated in the context of its targeted conjugates. In vitro and in vivo studies have demonstrated the potent anti-cancer activity of these conjugates.
In Vitro Cytotoxicity
The cytotoxic activity of DAVLBH and its conjugates is typically assessed by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound | Cell Line | IC50 | Reference |
| CRL-L1-DAVBH | HEK 293-CCK2R | ~10 nM | [2] |
| L1-DAVBH (nontargeted) | HEK 293-CCK2R | >1 µM | [2] |
| Free DAVLBH | HEK 293-CCK2R | ~1 nM | [2] |
| Z-GP-DAVLBH | SJSA-1 (Osteosarcoma) | ~50 nM (48h) | [14] |
| Z-GP-DAVLBH | 143B (Osteosarcoma) | ~100 nM (48h) | [14] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the DAVLBH conjugate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.[15]
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration.
In Vivo Efficacy
The anti-tumor activity of DAVLBH conjugates is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.
| Conjugate | Tumor Model | Dosing | Outcome |
| KS1/4-DAVLBH | N/A | 17 mg/kg (rats), 15 mg/kg (monkeys) | Pharmacokinetic study |
| EC145 | KB tumor xenografts | 1 µmol/kg s.c. x 6 | Marked antitumor activity |
| CRL-L1-TubBH | CCK2R-expressing xenografts | N/A | Tumor regression |
Experimental Protocol: Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a specified size.
-
Treatment: Administer the DAVLBH conjugate at various doses and schedules. Include a vehicle control group.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the conjugate.
Pharmacokinetics
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of DAVLBH conjugates.
A study on the monoclonal antibody-vinca conjugate KS 1/4-desacetylvinblastine hydrazide ([3H]LY203725) in rats and monkeys provided the following PK parameters:[2]
| Species | Dose | Elimination Half-lives (t1/2) | Primary Elimination Route |
| Rat | 17 mg/kg i.v. | 10 and 143 hours (biphasic) | Fecal excretion |
| Monkey | 15 mg/kg i.v. | 11 and 66 hours (biphasic) | Fecal excretion |
The half-life of free DAVLBH in the plasma of monkeys dosed with the conjugate was 16 hours.[2] Administration of unconjugated DAVLBH to rats showed a rapid initial decrease followed by a slower elimination with a half-life of 1.4 hours.[2]
Conclusion
This compound is a potent microtubule-disrupting agent with significant potential as a cytotoxic payload in targeted cancer therapies. Its well-characterized mechanism of action and the ability to be conjugated to various targeting moieties make it a valuable tool in the development of next-generation anti-cancer drugs. This technical guide provides a comprehensive overview of the key aspects of DAVLBH for researchers and drug development professionals, from its synthesis and conjugation to its biological activity and pharmacokinetic profile. Further research and development of DAVLBH-based conjugates hold promise for improving the efficacy and reducing the toxicity of cancer chemotherapy.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 6. Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical and clinical pharmacokinetic/pharmacodynamic considerations for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of Desacetylvinblastine Hydrazide Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Desacetylvinblastine hydrazide, a derivative of the potent microtubule-destabilizing agent vinblastine, represents a class of chemotherapy drugs targeting cell division.[1][2] However, its clinical efficacy is often hampered by the development of drug resistance. This guide provides a detailed overview of the primary mechanisms underlying resistance to this compound and its parent Vinca alkaloids, supported by experimental methodologies and quantitative data.
Core Resistance Mechanisms
Resistance to Vinca alkaloids, including this compound, is a multifaceted phenomenon primarily driven by two key cellular adaptations: increased drug efflux and alterations in the drug's target, the microtubule network.[3][4]
The most prevalent mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps.[4][5][6][7][8] These transmembrane proteins actively expel xenobiotics, including chemotherapeutic agents, from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[4][5]
-
P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is a major contributor to the multidrug resistance (MDR) phenotype.[5][9][10] Its overexpression leads to decreased intracellular accumulation of Vinca alkaloids.[4][9] Studies have shown that inhibiting P-gp function, either through pharmacological inhibitors like verapamil and dipyridamole or through ATP depletion, can significantly increase the intracellular concentration of vinblastine and restore drug sensitivity.[11][12]
-
Multidrug Resistance-Associated Proteins (MRPs/ABCC): Several members of the MRP family, including MRP1, MRP2, and MRP3, have been implicated in intrinsic resistance to Vinca alkaloids.[3][13]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key ABC transporter associated with resistance to a variety of anticancer drugs, including Vinca alkaloids.[13]
The overexpression of these transporters is a common feature in many cancer types and is a significant factor in both intrinsic and acquired resistance.[3][6]
As Vinca alkaloids exert their cytotoxic effects by binding to β-tubulin and disrupting microtubule polymerization, changes in the structure and function of microtubules are a direct mechanism of resistance.[14][15][16]
-
Tubulin Isotype Expression: Human cells express several isotypes of β-tubulin. Alterations in the expression levels of these isotypes can affect drug binding and microtubule stability.[3][14] For instance, decreased expression of class III β-tubulin has been observed in Vinca alkaloid-resistant cell lines.[14][15]
-
Tubulin Mutations: Point mutations in the genes encoding β-tubulin can alter the drug-binding site, leading to reduced affinity for Vinca alkaloids and subsequent resistance.[14][17] A notable example is the Leu240→Ile mutation in class I β-tubulin, which has been identified in vincristine-resistant cells.[14][15][17] Cells with such mutations often exhibit increased microtubule stability.[18]
-
Microtubule-Associated Proteins (MAPs): Increased expression of MAPs, such as MAP4, can stabilize microtubules, counteracting the depolymerizing effect of Vinca alkaloids and contributing to resistance.[13][14][15]
Several intracellular signaling pathways are known to be dysregulated in cancer, contributing to cell survival, proliferation, and the development of drug resistance.[19][20] While direct links to this compound are still under investigation, pathways commonly implicated in general chemotherapy resistance include:
-
PI3K/Akt/mTOR Pathway: Aberrant activation of this pathway is frequently associated with resistance to various cancer therapies by promoting cell survival and inhibiting apoptosis.[19][21][22]
-
MAPK/ERK Pathway: This pathway plays a crucial role in regulating cell proliferation and survival, and its activation can contribute to acquired drug resistance.[20]
-
JAK/STAT Pathway: Persistent activation of STAT3, a key component of this pathway, has been linked to the emergence of multidrug-resistant tumor cells.[20]
Quantitative Data on Vinca Alkaloid Resistance
The following table summarizes key quantitative findings from studies on Vinca alkaloid resistance.
| Cell Line | Resistance Agent | Fold Resistance (approx.) | Key Finding | Reference |
| KB-GRC1 | Vinblastine | >100 | 2-fold lower initial vinblastine influx compared to parental KB-3-1 cells due to high P-gp expression. | [11][12] |
| VCR R (CCRF-CEM) | Vincristine | High | Increased polymerized tubulin (45.6% vs 24.7% in parental cells) and a Leu240→Ile mutation in β-tubulin. | [14][15] |
| H1299 (NSCLC) | Docetaxel & Vinblastine | N/A | Combination treatment decreased IC50 for docetaxel from 30 nM to 15 nM and for vinblastine from 30 nM to 5 nM. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the study of drug resistance. Below are outlines for key experiments.
-
Objective: To generate cell lines with acquired resistance to this compound.[23][24]
-
Protocol Outline:
-
Culture a parental, drug-sensitive cancer cell line in standard growth medium.
-
Expose the cells to the target drug at a concentration close to the IC50 value.[23]
-
Continuously culture the surviving cells, gradually increasing the drug concentration in a stepwise manner over several weeks or months.[23][25]
-
Alternatively, use a pulse method with intermittent drug-free periods.[25]
-
Periodically assess the half-maximal inhibitory concentration (IC50) using a cytotoxicity assay to confirm the development of resistance.[23]
-
-
Objective: To determine the concentration of a drug that inhibits cell growth by 50% (IC50).[26][27]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[28]
-
Treat the cells with a serial dilution of the drug for a specified period (e.g., 48-72 hours).[29]
-
Add the cytotoxicity reagent (e.g., MTT or CellTox™ Green) and incubate according to the manufacturer's instructions.[26][30]
-
Measure the absorbance or fluorescence using a microplate reader.[29]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[29]
-
-
Objective: To detect and quantify the expression levels of ABC transporters like P-glycoprotein.[31][32]
-
Protocol Outline:
-
Lyse cells to extract total protein or perform membrane protein isolation for higher sensitivity.[32][33]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp).[34]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.[34]
-
-
Objective: To assess the effect of drugs on the polymerization of tubulin into microtubules.[35][36]
-
Protocol Outline:
-
Use purified tubulin protein in a polymerization buffer containing GTP.[37]
-
Add the test compound (this compound) or control vehicle to the tubulin solution in a 96-well plate.
-
Initiate polymerization by raising the temperature to 37°C.[38]
-
Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a temperature-controlled spectrophotometer.[37][38]
-
Alternatively, use a fluorescence-based assay with a fluorescent reporter that incorporates into microtubules.[39]
-
Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth, and steady-state phases of microtubule formation.[39]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and experimental flows described in this guide.
References
- 1. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into Vinca alkaloids resistance mechanism and circumvention in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of initial vinblastine influx by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of initial vinblastine influx by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 21. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmacytimes.com [pharmacytimes.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 28. Cytotoxicity Assay Protocol [protocols.io]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 30. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 31. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Western blot protocol | Abcam [abcam.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Tubulin polymerization assay [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
- 37. sigmaaldrich.com [sigmaaldrich.com]
- 38. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 39. maxanim.com [maxanim.com]
Methodological & Application
Application Notes and Protocols for Desacetylvinblastine Hydrazide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for utilizing Desacetylvinblastine hydrazide (DAVBH), a potent microtubule-disrupting agent, in cancer research. The primary application highlighted is its use as a cytotoxic payload in the development of targeted drug conjugates, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).
Overview and Mechanism of Action
Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, functions by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis. The hydrazide moiety provides a versatile chemical handle for conjugation to targeting moieties, enabling the selective delivery of this potent cytotoxic agent to cancer cells while minimizing systemic toxicity.
Signaling Pathway of Vinca Alkaloid-Induced Apoptosis
Vinca alkaloids, including Desacetylvinblastine, trigger a cascade of signaling events culminating in programmed cell death. Key pathways involved include the activation of c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins.
Figure 1: Simplified signaling pathway of Vinca Alkaloid-induced apoptosis.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC50 values) of this compound and its conjugates against various cancer cell lines.
| Compound/Conjugate | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | KB | Cervical Cancer | 1.8 | Vlahov et al. |
| CRL-L1-DAVBH | HEK293-CCK2R | Cholecystokinin 2 Receptor expressing | 20 | Vlahov et al. |
| CRL-L1-DAVBH | KB | Cervical Cancer | >1000 | Vlahov et al. |
| Vintafolide (EC145) | KB | Cervical Cancer (Folate Receptor positive) | ~1 | Endocyte Inc. |
| Vintafolide (EC145) | A549 | Lung Cancer (Folate Receptor negative) | >1000 | Endocyte Inc. |
Experimental Protocols
Synthesis of this compound from Vinblastine
This protocol is adapted from the work of Keglevich et al.
Materials:
-
Vinblastine sulfate
-
Anhydrous hydrazine
-
Ethanol
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve Vinblastine sulfate in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of anhydrous hydrazine to the solution.
-
Flush the flask with argon or nitrogen and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 60-70°C) for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Conjugation of this compound to a Targeting Ligand
This protocol describes a general method for conjugating DAVBH to a targeting ligand via a disulfide-containing linker, adapted from Vlahov et al.
Figure 2: General workflow for conjugating DAVBH to a targeting ligand.
Materials:
-
This compound (DAVBH)
-
Disulfide-containing crosslinker with an amine-reactive group (e.g., SPDP)
-
Targeting ligand with a free amine group (e.g., antibody, small molecule)
-
Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., dimethylformamide or dimethyl sulfoxide)
-
Size-exclusion chromatography columns or HPLC system for purification
-
Reducing agent (e.g., dithiothreitol, DTT)
Procedure:
-
Activation of DAVBH:
-
Dissolve DAVBH in an organic solvent.
-
Add the disulfide-containing crosslinker in a slight molar excess.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
-
Preparation of Targeting Ligand:
-
Dissolve the targeting ligand in an appropriate aqueous buffer.
-
-
Conjugation:
-
Add the activated DAVBH solution to the targeting ligand solution.
-
Adjust the pH of the reaction mixture to ~7.0-7.5.
-
Allow the conjugation reaction to proceed at room temperature for 4-16 hours.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or preparative HPLC to remove unreacted DAVBH and crosslinker.
-
-
Characterization:
-
Characterize the conjugate by mass spectrometry to confirm the drug-to-antibody ratio (DAR) or the successful conjugation to the small molecule.
-
Further analysis by techniques like UV-Vis spectroscopy and NMR can also be performed.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of DAVBH or its conjugates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or its conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a DAVBH conjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for tumor implantation
-
DAVBH conjugate and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (if required for tumor implantation)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the DAVBH conjugate and vehicle control to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal).
-
The dosing schedule will depend on the specific conjugate and tumor model (e.g., once or twice weekly).
-
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Application Notes and Protocols for Desacetylvinblastine Hydrazide Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide (DAVLBH) is a potent derivative of the vinca alkaloid vinblastine, a class of chemotherapeutic agents known for their anti-mitotic activity. DAVLBH functions by disrupting microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. Its hydrazide functional group makes it a valuable payload for conjugation to targeting moieties such as antibodies or small molecules, enabling the development of targeted cancer therapies like antibody-drug conjugates (ADCs). These conjugates are designed to selectively deliver the cytotoxic agent to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.
These application notes provide detailed protocols for the synthesis, conjugation, and cellular analysis of this compound, along with a summary of its cytotoxic activity and a visualization of its mechanism of action.
Data Presentation
Quantitative Data Summary
| Compound/Conjugate | Cell Line | Assay Type | IC50 Value | Reference |
| CRL-L1-DAVBH Conjugate | HEK 293 (CCK2R-transfected) | ³H-Thymidine Incorporation | 29 nM | [1] |
| Free DAVBH | HEK 293 (CCK2R-transfected) | ³H-Thymidine Incorporation | 9 nM | [1] |
| L1-DAVBH (nontargeted) | HEK 293 (CCK2R-transfected) | ³H-Thymidine Incorporation | >50 µM | [1] |
Note: The IC50 values can vary significantly between different cell lines and experimental conditions. It is recommended to determine the IC50 for your specific cell line of interest.
Experimental Protocols
Synthesis of this compound from Vinblastine
This protocol describes the synthesis of this compound from its parent compound, vinblastine.
Materials:
-
Vinblastine sulfate
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Dissolve vinblastine sulfate in anhydrous ethanol in a round-bottom flask.
-
Add an excess of anhydrous hydrazine to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess hydrazine under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Conjugation of this compound to a Targeting Ligand
This protocol provides a general method for conjugating this compound to a targeting ligand, such as an antibody or a small molecule, via a linker. The specific linker chemistry will dictate the precise reaction conditions. This example uses a disulfide-based linker for intracellular release.
Materials:
-
This compound
-
Targeting ligand with a compatible reactive group (e.g., a maleimide-functionalized antibody)
-
Disulfide-containing crosslinker (e.g., SPDP)
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation (if applicable): If conjugating to an antibody, partially reduce the interchain disulfide bonds using a controlled amount of a reducing agent like TCEP to generate free thiol groups.
-
Linker Activation: Activate the this compound with a heterobifunctional crosslinker containing a disulfide bond and a group reactive towards the hydrazide.
-
Conjugation Reaction: React the thiol-containing antibody with the activated this compound-linker construct. The maleimide group on the linker will react with the free thiols on the antibody.
-
Monitoring the Reaction: Monitor the progress of the conjugation reaction by measuring the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Quenching: Once the desired DAR is achieved, quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using appropriate analytical techniques.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following treatment with a microtubule-disrupting agent like this compound.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for ADC Development and Evaluation
Caption: Workflow for ADC development with this compound.
References
Application Notes and Protocols for the Quantification of Desacetylvinblastine Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide is a derivative of desacetylvinblastine, a metabolite of the potent anti-cancer agent vinblastine. Vinblastine and its analogues belong to the vinca alkaloid class of drugs, which exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] The quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and as an intermediate in the synthesis of targeted drug conjugates.
This document provides detailed application notes and proposed protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As there is limited specific literature on the quantification of this particular hydrazide derivative, the following methods are based on established analytical techniques for vinca alkaloids and their metabolites, as well as general principles for the analysis of drug hydrazides.
Proposed Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound in various matrices:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely available method suitable for routine quantification in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and tissue homogenates.
Application Note 1: Quantification of this compound by RP-HPLC-UV
Principle
This method utilizes reversed-phase chromatography to separate this compound from its potential impurities and degradation products. The analyte is then detected and quantified by its ultraviolet (UV) absorbance at a specific wavelength. The method is proposed as a stability-indicating assay, capable of resolving the parent compound from its degradation products.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate and triethylamine (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM Ammonium acetate buffer with 0.1% triethylamine, pH adjusted to 7.2 with phosphoric acidB: Acetonitrile:Methanol (80:20 v/v) |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% to 30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 25 mM solution. Add 1 mL of triethylamine per liter of solution and adjust the pH to 7.2 with phosphoric acid.
-
Mobile Phase B: Mix HPLC grade acetonitrile and methanol in an 80:20 ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
4. Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the sample in methanol to obtain a concentration within the calibration range.
-
Formulation: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), sonicate, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.
5. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters (Expected Performance)
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar vinca alkaloid assays.
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS
Principle
This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification. This approach is particularly suitable for analyzing samples with complex matrices and very low analyte concentrations.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system with a binary pump and autosampler.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
UPLC/MS grade solvents and reagents.
-
This compound reference standard and a suitable internal standard (IS), such as vinblastine or a stable isotope-labeled analogue.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-3.5 min: 90% B3.5-4.0 min: 90% to 10% B4.0-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the reference standard. Expected [M+H]⁺ for this compound. |
| Internal Standard | Vinblastine or stable isotope-labeled this compound |
3. Preparation of Solutions
-
Standard and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50% methanol.
4. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 25 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Method Validation Parameters (Expected Performance)
| Parameter | Expected Range |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | To be assessed and minimized |
Visualizations
Mechanism of Action: Inhibition of Tubulin Polymerization
Desacetylvinblastine, the parent compound of this compound, is a vinca alkaloid that inhibits cell division by binding to tubulin and preventing its polymerization into microtubules.[1][3] This disruption of the microtubule network leads to metaphase arrest and subsequent apoptosis.
References
Application Notes and Protocols: Desacetylvinblastine Hydrazide Cellular Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide is a key cytotoxic component derived from the vinca alkaloid vinblastine. It is notably utilized as a payload in antibody-drug conjugates and small molecule-drug conjugates, such as those targeting the folate receptor. The efficacy of this compound is critically dependent on its successful uptake and accumulation within target cancer cells. Understanding the dynamics of its cellular entry and efflux is therefore paramount for the development and optimization of targeted cancer therapies.
Vinca alkaloids, as a class of anti-cancer agents, are known to enter cells through a combination of passive diffusion and active transport mechanisms. Conversely, their intracellular concentration is often limited by efflux pumps, most notably P-glycoprotein (P-gp), a product of the multidrug resistance (MDR1) gene. This application note provides a detailed protocol for a cellular uptake assay to quantify the intracellular concentration of this compound in cancer cell lines, providing a crucial tool for preclinical drug evaluation. The protocol outlines methods for both label-free quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a fluorescence-based approach.
Signaling Pathways and Cellular Uptake Mechanisms
The net intracellular accumulation of this compound is a balance between uptake and efflux. While passive diffusion contributes to uptake, active transport mechanisms may also be involved. A major factor limiting accumulation is the active efflux by P-glycoprotein, an ATP-dependent transporter.
Caption: Cellular uptake and efflux of this compound.
Experimental Protocols
This section details two primary methods for quantifying the cellular uptake of this compound: a label-free LC-MS/MS method and a fluorescence-based method.
Protocol 1: LC-MS/MS-Based Quantification of Cellular Uptake
This protocol provides a robust and sensitive method for quantifying the absolute intracellular concentration of this compound.
1. Materials and Reagents
-
Cell Lines: Folate receptor-positive cell lines (e.g., KB, HeLa, IGROV-1, SKOV-3, MDA-MB-231).
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM, RPMI-1640, fetal bovine serum, penicillin-streptomycin).
-
Reagents: this compound, DMSO, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Verapamil (optional P-gp inhibitor), Acetonitrile, Formic Acid, Ultrapure Water.
-
Equipment: Cell culture incubator, 96-well cell culture plates, Centrifuge, Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
2. Experimental Workflow
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
3. Detailed Methodology
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to desired final concentrations (e.g., 10 nM - 10 µM).
-
For studying P-gp mediated efflux, pre-incubate a subset of cells with a P-gp inhibitor like verapamil (e.g., 10 µM) for 1 hour before adding this compound.
-
Remove the culture media from the wells and add the drug-containing media.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Sample Collection and Lysis:
-
Aspirate the drug-containing media and wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or a solution of 70% acetonitrile in water) to each well.
-
Incubate on a shaker for 10-15 minutes.
-
Collect the cell lysates and centrifuge at high speed to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Prepare a calibration curve of this compound in the same matrix as the cell lysate.
-
Analyze the supernatant from the cell lysates by LC-MS/MS to determine the concentration of this compound. A previously described method for desacetylvinblastine can be adapted.
-
-
Data Analysis:
-
Determine the protein concentration in each cell lysate sample using a BCA assay.
-
Normalize the amount of intracellular this compound to the total protein content (e.g., ng of drug/mg of protein).
-
Protocol 2: Fluorescence-Based Quantification of Cellular Uptake
This protocol offers a more high-throughput and visually informative method for assessing cellular uptake, particularly useful for screening purposes.
1. Materials and Reagents
-
Cell Lines, Media, and General Reagents: As described in Protocol 1.
-
Fluorescently Labeled this compound: Synthesized by conjugating a fluorescent dye (e.g., FITC, Rhodamine) to the hydrazide group of desacetylvinblastine.
-
Equipment: Cell culture incubator, 96-well black-walled, clear-bottom plates, Fluorescence plate reader or a fluorescence microscope.
2. Detailed Methodology
-
Cell Seeding and Drug Treatment: Follow the same procedures as in Protocol 1, using the fluorescently labeled this compound.
-
Quantification with a Fluorescence Plate Reader:
-
After drug incubation and washing, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Normalize the fluorescence intensity to the cell number (which can be estimated by a parallel assay like crystal violet staining).
-
-
Visualization with a Fluorescence Microscope:
-
After drug incubation and washing, fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope to visualize the intracellular localization of the fluorescently labeled drug.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in tables for clear comparison between different cell lines, drug concentrations, and the effects of inhibitors.
Table 1: Intracellular Accumulation of this compound in Folate Receptor-Positive Cell Lines (LC-MS/MS Method)
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/mg protein) |
| KB | 1 | 4 | 85.2 ± 7.1 |
| IGROV-1 | 1 | 4 | 63.5 ± 5.9 |
| HeLa | 1 | 4 | 45.8 ± 4.2 |
| MDA-MB-231 | 1 | 4 | 71.3 ± 6.5 |
Table 2: Effect of P-glycoprotein Inhibitor on this compound Accumulation in KB Cells (Fluorescence Method)
| Treatment | Relative Fluorescence Units (RFU) | Fold Increase in Accumulation |
| DAVLBH-FITC (1 µM) | 15,340 ± 1,280 | - |
| DAVLBH-FITC (1 µM) + Verapamil (10 µM) | 42,952 ± 3,540 | 2.8 |
Conclusion
The protocols detailed in this application note provide robust methods for quantifying the cellular uptake of this compound. The choice between the LC-MS/MS and fluorescence-based methods will depend on the specific research question, required sensitivity, and available instrumentation. These assays are essential tools for characterizing the cellular pharmacology of this compound and for the preclinical evaluation of novel targeted drug conjugates. By understanding the factors that influence its intracellular accumulation, researchers can better design and optimize therapeutic strategies to enhance the efficacy of this potent anti-cancer agent.
References
- 1. licorbio.com [licorbio.com]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. med.unc.edu [med.unc.edu]
- 4. Useful Numbers for Cell Culture | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Cytotoxicity of Desacetylvinblastine Hydrazide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide (DAVBH) is a derivative of the potent Vinca alkaloid vinblastine, a microtubule-disrupting agent widely used in cancer chemotherapy. The conjugation of DAVBH to targeting moieties, such as antibodies or small molecule ligands, aims to enhance its therapeutic index by selectively delivering the cytotoxic payload to cancer cells while minimizing off-target toxicity. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of DAVBH conjugates, a critical step in their preclinical development.
Mechanism of Action: Targeting Microtubules and Inducing Apoptosis
Vinca alkaloids, including this compound, exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
DAVBH binds to β-tubulin subunits, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to the arrest of the cell cycle in the M-phase (mitosis), as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, culminating in programmed cell death.
Signaling Pathway of this compound Conjugate-Induced Cytotoxicity
The following diagram illustrates the key events in the signaling pathway initiated by DAVBH conjugates, from receptor-mediated endocytosis to the execution of apoptosis.
Application Notes and Protocols: Characterization of Desacetylvinblastine Hydrazide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetylvinblastine hydrazide is a potent cytotoxic agent derived from the Vinca alkaloid vinblastine. Its conjugation to targeting moieties, such as antibodies or small molecules like folic acid, allows for the selective delivery of the cytotoxic payload to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of this compound conjugates, with a focus on antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs).
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound Antibody-Drug Conjugate (ADC)
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregate Percentage | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Test |
| In Vitro Cytotoxicity (IC50) | 15 nM | MTT Assay on HER2+ Cell Line |
Table 2: In Vivo Efficacy of a Folate-Receptor-Targeted this compound Conjugate in a Xenograft Model
| Treatment Group | Tumor Volume Change (%) | Survival Rate (%) |
| Vehicle Control | +250% | 0% |
| Untargeted Conjugate | +150% | 20% |
| Folate-Targeted Conjugate | -50% | 80% |
Experimental Protocols
Protocol 1: Synthesis of a Folate-Desacetylvinblastine Hydrazide Conjugate
This protocol describes the synthesis of a folate-targeted this compound conjugate via a disulfide linker, exemplified by the synthesis of EC145.[1]
Materials:
-
Folic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO)
-
Peptide spacer (e.g., a hydrophilic peptide)
-
Disulfide-containing linker
-
Desacetylvinblastine monohydrazide
-
Acetonitrile
-
Citrate-buffered saline
-
Polystyrene-divinylbenzene resin for purification
Procedure:
-
Activation of Folic Acid: Dissolve folic acid in DMSO. Add NHS and DCC to activate the carboxylic acid group of folic acid. Stir the reaction at room temperature for 4-6 hours.
-
Coupling to Spacer and Linker: To the activated folic acid solution, add the hydrophilic peptide spacer followed by the disulfide-containing linker. The reaction is typically carried out in an inert atmosphere and stirred overnight at room temperature.
-
Conjugation to this compound: The folate-spacer-linker construct is then reacted with Desacetylvinblastine monohydrazide in a solvent such as acetonitrile.[2] The hydrazide group of the drug reacts with the linker to form the final conjugate.
-
Purification: The crude conjugate is purified by chromatography using a polystyrene-divinylbenzene resin. The product is eluted with a gradient of acetonitrile in citrate-buffered saline.[2]
-
Characterization: The final product is characterized by HPLC and mass spectrometry to confirm its identity and purity.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the determination of the average number of drug molecules conjugated to an antibody.
Instrumentation and Reagents:
-
HPLC system with a UV detector (Agilent 1260 or similar)[3]
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)[3]
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Antibody-Desacetylvinblastine hydrazide conjugate sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-2 min: 100% A
-
2-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25-30 min: Return to 100% A and re-equilibrate
-
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked conjugates).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100
-
Protocol 3: Characterization of this compound ADCs by LC-MS/MS
This protocol provides a general workflow for the characterization of ADCs using liquid chromatography-tandem mass spectrometry.
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap mass spectrometer coupled with a UHPLC system)
-
Reversed-phase column (e.g., C4, 2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
ADC sample
-
Dithiothreitol (DTT) for reduction (optional)
-
IdeS enzyme for fragmentation (optional)
Procedure:
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the ADC to 0.1 mg/mL in Mobile Phase A.
-
Reduced Mass Analysis: Incubate the ADC (1 mg/mL) with 10 mM DTT at 37°C for 30 minutes to reduce interchain disulfide bonds. Dilute the reduced sample to 0.1 mg/mL in Mobile Phase A.
-
Subunit Analysis: Incubate the ADC with IdeS enzyme according to the manufacturer's protocol to generate F(ab')2 and Fc fragments.
-
-
LC Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 300-4000
-
Resolution: 70,000 for MS1, 17,500 for MS2
-
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) for fragmentation.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the intact ADC, light and heavy chains, or fragments.
-
Identify peaks corresponding to different drug-loaded species to determine the drug distribution and confirm the conjugation sites.
-
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic potential of this compound conjugates on cancer cell lines.[4][5]
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3 for HER2-targeted ADCs, KB cells for folate-targeted conjugates)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Vinca Alkaloids
Vinca alkaloids, the parent compounds of Desacetylvinblastine, exert their cytotoxic effects primarily by disrupting microtubule dynamics. This leads to mitotic arrest and subsequent apoptosis.
Caption: Vinca Alkaloid Mechanism of Action.
Experimental Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the characterization of a this compound ADC.
Caption: ADC Characterization Workflow.
References
- 1. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102984943A - Improved process for a folate-targeted agent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Process Improvements for Desacetylvinblastine Hydrazide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving Desacetylvinblastine hydrazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the vinca alkaloid vinblastine. Its primary mechanism of action, like other vinca alkaloids, is the disruption of microtubule function.[1] By binding to tubulin, it inhibits the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the M-phase and subsequently induces apoptosis (programmed cell death).[1][2][3]
Q2: What is a hydrazone linker and why is it used with this compound?
A2: A hydrazone linker is a type of chemical bond that is frequently used in the development of antibody-drug conjugates (ADCs). This linker is formed by the reaction of a hydrazide, such as this compound, with an aldehyde or ketone group. Hydrazone linkers are acid-labile, meaning they are stable at physiological pH (around 7.4) but are cleaved under the acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[] This property allows for the targeted release of the cytotoxic payload (Desacetylvinblastine) inside the target cancer cells, minimizing systemic toxicity.[]
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound ADC?
A3: Critical quality attributes for a this compound ADC include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. It is a critical parameter that affects both the efficacy and safety of the ADC.[5][6]
-
Conjugation Site and Homogeneity: The specific amino acid residues on the antibody where the drug is attached and the consistency of this attachment across all ADC molecules.
-
Purity and Presence of Aggregates: The percentage of the desired ADC and the level of undesirable aggregates, which can affect efficacy and immunogenicity.[7][8][9]
-
Stability: The stability of the conjugate, particularly the hydrazone linker, in circulation to prevent premature drug release.[10]
-
Antigen Binding Affinity: Ensuring that the conjugation process does not significantly impair the antibody's ability to bind to its target antigen.[11]
Q4: What are the main challenges in developing ADCs with hydrophobic payloads like Desacetylvinblastine?
A4: A primary challenge with hydrophobic payloads is the increased tendency for the ADC to aggregate.[7][8] The attachment of hydrophobic drug molecules to the antibody can expose hydrophobic patches, leading to self-association and aggregation.[8] This can reduce the therapeutic efficacy and potentially increase the immunogenicity of the ADC.[9]
Troubleshooting Guides
This compound Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient activation of the antibody's carbohydrate domain to generate aldehyde groups. | Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and the reaction time. Ensure the pH of the reaction buffer is optimal for oxidation. |
| Incomplete reaction between the hydrazide drug and the aldehyde-modified antibody. | Increase the molar excess of this compound. Optimize the reaction pH (typically slightly acidic for hydrazone formation) and extend the reaction time. | |
| Inaccurate measurement of antibody or drug concentration. | Verify the concentration of all reactants using reliable methods such as UV-Vis spectroscopy. | |
| High Levels of Aggregation | Hydrophobicity of the Desacetylvinblastine payload. | Include aggregation-reducing excipients such as sucrose, trehalose, or polysorbates in the formulation.[7][9] Consider using a more hydrophilic linker if possible. |
| Unfavorable buffer conditions (pH, salt concentration). | Screen different buffer conditions to find those that minimize aggregation. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[8] | |
| High shear stress during processing. | Optimize mixing and filtration steps to minimize shear forces that can lead to protein denaturation and aggregation.[9] | |
| Premature Cleavage of Hydrazone Linker | Instability of the specific hydrazone bond formed. | While generally stable at neutral pH, some hydrazone linkers can exhibit lability. If premature cleavage is observed, consider modifying the structure of the aldehyde or ketone on the linker to enhance stability.[10] |
| Presence of catalytic impurities. | Ensure all reagents and buffers are of high purity. |
In Vitro Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media to maintain a humidified environment. | |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment and perform serial dilutions carefully. | |
| Lower than Expected Potency (High IC50) | Drug instability in culture medium. | Assess the stability of the this compound ADC in the culture medium over the duration of the assay. |
| Low expression of the target antigen on the cell line. | Confirm the antigen expression level on the target cells using methods like flow cytometry or western blotting. | |
| Inefficient internalization of the ADC. | Verify that the antibody is capable of internalizing upon binding to its target antigen. | |
| Cell line resistance to vinca alkaloids. | Consider using a different cell line or investigating potential mechanisms of resistance. | |
| High Background Signal in Control Wells | Contamination of cell culture or reagents. | Use aseptic techniques and regularly test for mycoplasma contamination. |
| Cytotoxicity of the vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is non-toxic to the cells. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Modification and this compound Conjugation
This protocol provides a general framework. Specific parameters such as concentrations, reaction times, and purification methods need to be optimized for each specific antibody and application.
1. Antibody Preparation:
- Start with a purified antibody solution (typically 1-10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Generation of Aldehyde Groups on the Antibody:
- The carbohydrate domains in the Fc region of the antibody can be oxidized to generate aldehyde groups.
- Prepare a fresh solution of an oxidizing agent, such as sodium periodate (e.g., 10 mM final concentration).
- Add the oxidizing agent to the antibody solution and incubate in the dark (e.g., for 30 minutes at room temperature).
- Quench the reaction by adding a quenching agent (e.g., glycerol).
- Remove excess oxidizing and quenching agents by buffer exchange using a desalting column or tangential flow filtration (TFF).
3. Conjugation with this compound:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
- Add the this compound solution to the aldehyde-modified antibody solution. A molar excess of the drug is typically used.
- Adjust the pH of the reaction mixture to slightly acidic (e.g., pH 5.5-6.5) to facilitate hydrazone bond formation.
- Incubate the reaction mixture (e.g., for 2-4 hours at room temperature or overnight at 4°C) with gentle mixing.
4. Purification of the ADC:
- Purify the ADC from unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[12]
- Collect fractions containing the purified ADC.
5. Characterization of the ADC:
- Determine the Drug-to-Antibody Ratio (DAR): This can be done using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[5]
- Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and the presence of aggregates.
- Confirm Integrity: Use SDS-PAGE under reducing and non-reducing conditions to confirm the integrity of the antibody chains.
- Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) assay to confirm that the ADC retains its binding affinity to the target antigen.
Protocol 2: In Vitro Hydrazone Linker Stability Assay
1. Sample Preparation:
- Prepare solutions of the this compound ADC at a known concentration in buffers of different pH values (e.g., pH 5.0 and pH 7.4) to mimic the conditions in lysosomes/endosomes and blood, respectively.
2. Incubation:
- Incubate the ADC solutions at 37°C.
- At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take aliquots from each reaction.
3. Analysis:
- Analyze the aliquots by a suitable analytical method to separate the intact ADC from the released drug. Reversed-phase HPLC (RP-HPLC) or LC-MS are commonly used.[13]
- Quantify the amount of released Desacetylvinblastine at each time point.
4. Data Analysis:
- Plot the percentage of released drug over time for each pH condition.
- Calculate the half-life (t½) of the hydrazone linker at each pH to determine its stability.
Data Presentation
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (εAb,280) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at 280 nm (εDrug,280) | 15,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Antibody at λmax of Drug (εAb,λmax) | 5,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Drug at λmax of Drug (εDrug,λmax) | 30,000 M⁻¹cm⁻¹ |
| Absorbance of ADC at 280 nm (A280) | 1.2 |
| Absorbance of ADC at λmax of Drug (Aλmax) | 0.4 |
| Calculated Antibody Concentration | 5.2 µM |
| Calculated Drug Concentration | 11.7 µM |
| Calculated Average DAR | 2.25 |
Note: These are example values. The actual extinction coefficients must be experimentally determined for the specific antibody and drug.
Table 2: Example Data from a Hydrazone Linker Stability Assay
| Time (hours) | % Drug Release at pH 5.0 | % Drug Release at pH 7.4 |
| 0 | 0 | 0 |
| 2 | 15.2 | 1.1 |
| 6 | 38.5 | 2.5 |
| 12 | 65.1 | 4.8 |
| 24 | 88.9 | 8.9 |
| 48 | 97.3 | 15.4 |
| Calculated Half-life (t½) | ~8 hours | >100 hours |
Visualizations
Caption: Vinca alkaloid mechanism of action leading to apoptosis.
Caption: Workflow for ADC synthesis and characterization.
Caption: Troubleshooting decision tree for low ADC potency.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regulation of <i>Vinca</i> alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells [ouci.dntb.gov.ua]
- 5. waters.com [waters.com]
- 6. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of Desacetylvinblastine hydrazide for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Desacetylvinblastine hydrazide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (DAVLBH) is a cytotoxic vinca alkaloid that functions by interfering with the formation of the mitotic spindle, which is crucial for cell division. This mechanism makes it a compound of interest for anti-cancer research.[1] Like many vinca alkaloids, DAVLBH is a lipophilic molecule with poor aqueous solubility, which can present challenges in preparing solutions for in vitro experiments, potentially leading to precipitation and inaccurate results.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is reported to be slightly soluble in Dimethyl sulfoxide (DMSO), chloroform, and methanol.[4] For in vitro assays, DMSO is the most commonly used initial solvent to create a concentrated stock solution.
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent, such as DMSO.[1][5] This stock solution can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal to avoid any solvent-induced cellular toxicity or artifacts.[1][5]
Q4: How stable are aqueous solutions of this compound?
Aqueous solutions of related vinca alkaloids are not very stable, and it is generally not recommended to store them for more than one day.[1][5] It is best practice to prepare fresh dilutions from your DMSO stock for each experiment.
Troubleshooting Guide
Q1: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the volume of the aqueous diluent: A larger final volume can help to keep the compound in solution.
-
Use a gentle vortex or sonication: After adding the stock solution to the aqueous buffer, gentle mixing can aid in dissolution. However, be cautious with sonication as it can degrade some compounds.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic drugs.
-
Consider a different solvent system: While DMSO is common, for certain applications, other solvents or co-solvent systems might be more suitable. However, extensive validation is required to ensure compatibility with your assay.
Q2: I am seeing unexpected or inconsistent results in my cell-based assays. Could this be related to solubility?
Yes, poor solubility can lead to inconsistent compound concentrations and, therefore, variable results. If you suspect solubility issues:
-
Visually inspect your solutions: Before adding the compound to your cells, inspect the diluted solution for any signs of precipitation (cloudiness or visible particles).
-
Filter the final solution: For some applications, you can filter the final diluted solution through a 0.22 µm filter to remove any precipitated compound. However, this may also reduce the final concentration of your compound.
-
Perform a solubility test: Before your main experiment, you can perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific assay medium.
Experimental Protocols
Protocol for Solubilization of this compound for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. The molecular weight of this compound is 768.94 g/mol .
-
Carefully weigh the required amount of powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. This is your concentrated stock solution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For making a wide range of final concentrations, it is often convenient to first make an intermediate dilution (e.g., 1 mM) from your 10 mM stock in your aqueous buffer.
-
Important: Add the DMSO stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and minimize precipitation. Do not add the aqueous buffer to the DMSO stock.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate solution (or the 10 mM stock) to your desired final concentrations in your cell culture medium or assay buffer.
-
Again, ensure rapid mixing after each dilution step.
-
The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on the cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Quantitative Data
| Compound | Solvent | Approximate Solubility | Reference |
| Vinblastine Sulfate | DMSO | 10 mg/mL | [5] |
| PBS (pH 7.2) | 0.5 mg/mL | [5] | |
| Vincristine Sulfate | DMSO | 5 mg/mL | [1] |
| PBS (pH 7.2) | 2 mg/mL | [1] | |
| Water | 100 mM |
Visualizations
Experimental Workflow for Solubilization
References
Technical Support Center: Purification of Desacetylvinblastine Hydrazide Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Desacetylvinblastine hydrazide bioconjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound bioconjugates.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Precipitation of the bioconjugate: Desacetylvinblastine is a hydrophobic molecule, and its conjugation to an antibody can increase the overall hydrophobicity, leading to aggregation and precipitation, especially at high concentrations or in certain buffer conditions. | - Optimize Buffer Conditions: Screen different pH and salt concentrations. Consider using buffers with excipients that reduce protein aggregation, such as arginine or polysorbate.- Reduce Protein Concentration: Load the purification column with a more dilute solution of the bioconjugate.- Method Selection: For highly hydrophobic conjugates, Tangential Flow Filtration (TFF) for initial buffer exchange and removal of small molecule impurities may be gentler than precipitation methods.[][2] |
| Non-specific binding to chromatography resin: The hydrophobicity of the bioconjugate can lead to strong, non-specific interactions with chromatography media, resulting in poor recovery. | - Select Appropriate Resin: For Hydrophobic Interaction Chromatography (HIC), choose a resin with lower hydrophobicity (e.g., Butyl or Phenyl) to avoid overly strong binding.[3] For Size Exclusion Chromatography (SEC), select a column with a stationary phase designed to minimize secondary hydrophobic interactions. - Optimize Elution Conditions: In HIC, a shallower gradient or the addition of a mild organic modifier (e.g., isopropanol) to the elution buffer can improve recovery.[2] | |
| High Levels of Aggregation | Hydrophobic interactions: The Desacetylvinblastine payload significantly increases the hydrophobicity of the antibody, promoting self-association and aggregation. This is a common issue with hydrophobic ADCs. | - SEC for Aggregate Removal: Size Exclusion Chromatography is the most effective method for separating monomeric bioconjugate from aggregates.[2]- Optimize Formulation: After purification, formulate the bioconjugate in a buffer that minimizes aggregation. This may involve screening various pH levels, salts, and excipients like arginine and polysorbates.- HIC Optimization: While primarily for separating based on Drug-to-Antibody Ratio (DAR), HIC can sometimes also separate aggregates. However, high salt concentrations used in HIC can sometimes promote aggregation.[4] |
| Process-induced stress: Harsh purification conditions, such as extreme pH, high shear stress during filtration, or multiple freeze-thaw cycles, can induce aggregation. | - Gentle Processing: Use lower cross-flow rates and transmembrane pressures during TFF. Avoid vigorous mixing and multiple freeze-thaw cycles. - Buffer Composition: Ensure the bioconjugate is maintained in a stabilizing buffer throughout the purification process. | |
| Presence of Free Drug (this compound) | Incomplete reaction or hydrolysis of the linker: If the conjugation reaction is not complete, or if the linker is unstable under the reaction or initial purification conditions, free drug will be present. | - TFF/Diafiltration: Tangential Flow Filtration with a suitable molecular weight cut-off (MWCO) membrane is highly effective for removing small molecule impurities like free drug.[][5]- Size Exclusion Chromatography (SEC): SEC effectively separates the high molecular weight bioconjugate from the low molecular weight free drug.[2]- Optimize Conjugation: Ensure optimal reaction conditions (pH, temperature, reaction time) to maximize conjugation efficiency. |
| Broad Peaks or Poor Resolution in HIC | Heterogeneity of the bioconjugate: A wide distribution of DAR species will result in broad, overlapping peaks in HIC. | - Optimize Conjugation Chemistry: To achieve a more homogenous product, consider site-specific conjugation methods if possible. For lysine or cysteine conjugation, carefully control the molar ratio of the drug-linker to the antibody.- Gradient Optimization: A shallower elution gradient in HIC can improve the resolution between different DAR species.[3] |
| Secondary interactions with the resin: Besides hydrophobic interactions, other interactions (e.g., ionic) with the HIC resin can lead to peak tailing and broadening. | - Adjust Buffer Composition: Varying the salt type (e.g., ammonium sulfate vs. sodium chloride) and pH of the mobile phase can sometimes mitigate secondary interactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical quality attribute to monitor during the purification of this compound bioconjugates?
A1: The most critical quality attributes are the Drug-to-Antibody Ratio (DAR), the level of aggregation, and the amount of residual free drug. The DAR impacts the potency and therapeutic index of the bioconjugate. High levels of aggregation can affect efficacy and immunogenicity. Residual free this compound is highly cytotoxic and must be removed to ensure patient safety.
Q2: Which chromatography technique is best for purifying this compound bioconjugates?
A2: A multi-step approach is typically required.
-
Tangential Flow Filtration (TFF) or Diafiltration is often the first step to remove unconjugated drug, residual solvents, and to exchange the buffer.[][5]
-
Hydrophobic Interaction Chromatography (HIC) is the primary method for separating bioconjugates based on their DAR. Due to the hydrophobicity of the Desacetylvinblastine payload, HIC can effectively resolve species with different numbers of conjugated drugs.[][3][4]
-
Size Exclusion Chromatography (SEC) is crucial for removing aggregates and can also be used for buffer exchange.[2]
-
Ion-Exchange Chromatography (IEX) can also be employed to remove impurities and, in some cases, to separate different charged variants of the bioconjugate.[]
Q3: How can I improve the resolution of different DAR species in HIC?
A3: To improve resolution in HIC, you can:
-
Optimize the salt gradient: A shallower gradient of decreasing salt concentration will provide better separation between peaks.[3]
-
Select the appropriate resin: Resins with different hydrophobic ligands (e.g., Phenyl, Butyl, Ether) will offer different selectivities. Testing a few different resins is recommended.
-
Adjust the mobile phase: The type of salt (e.g., ammonium sulfate, sodium chloride) and the pH can influence the separation.
-
Incorporate an organic modifier: A small percentage of a solvent like isopropanol in the mobile phase can help to elute highly hydrophobic species and improve peak shape.[2]
Q4: What are the expected yields for the purification of a hydrophobic ADC like a this compound bioconjugate?
A4: Yields can vary depending on the specific bioconjugate and the purification process. However, for polymer-based vinca ADCs, yields of around 75% have been reported after gel filtration.[6][7] For other hydrophobic ADCs, such as those with a PBD payload, a single-step membrane chromatography purification has been shown to yield up to 85%.[8] It is important to optimize each step of the purification process to maximize recovery.
Q5: How can I minimize aggregation during purification and storage?
A5: To minimize aggregation:
-
Work at lower concentrations when possible.
-
Avoid harsh conditions such as extreme pH and high temperatures.
-
Use gentle filtration techniques with optimized parameters.
-
Screen for optimal buffer conditions for the purified bioconjugate, including pH, ionic strength, and the presence of stabilizers like arginine or polysorbate.
-
Store the purified bioconjugate at the recommended temperature and avoid repeated freeze-thaw cycles.
Data Presentation
The following tables provide representative data on the purification of hydrophobic ADCs, which can serve as a benchmark for this compound bioconjugates.
Table 1: Comparison of Purification Methods for a Hydrophobic ADC (PBD-based)
| Purification Step | Purity (Monomer %) | Aggregate % | Yield (%) | Reference |
| Crude Bioconjugate | 95 | 5 | N/A | [8] |
| Membrane Chromatography | >99 | <1 | 85 | [8] |
Table 2: Yield of a Polymer-Based Vinca-Antibody Conjugate Purification
| Purification Method | Yield (%) | Reference |
| Gel Filtration | 75 | [6][7] |
Experimental Protocols
General Protocol for HIC Purification of this compound Bioconjugates
This protocol provides a general guideline. Optimization of buffer composition, salt concentration, and gradient is essential for each specific bioconjugate.
-
Resin Selection: Phenyl or Butyl-based HIC resin.
-
Buffers:
-
Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0 (optional: with 10-20% Isopropanol).
-
-
Procedure:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Adjust the crude bioconjugate sample to the same salt concentration as Buffer A by adding a concentrated stock solution of ammonium sulfate.
-
Load the sample onto the column at a flow rate recommended by the manufacturer.
-
Wash the column with 5-10 CVs of Buffer A to remove any unbound material.
-
Elute the bound bioconjugate using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs.
-
Collect fractions and analyze for DAR, purity, and aggregation using appropriate analytical techniques (e.g., RP-HPLC, SEC-HPLC).
-
Regenerate the column according to the manufacturer's instructions.
-
General Protocol for SEC Purification of this compound Bioconjugates
-
Column Selection: Choose a size exclusion column with a fractionation range suitable for monoclonal antibodies (e.g., 10-500 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another buffer that ensures the stability of the bioconjugate.
-
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Concentrate the bioconjugate sample if necessary. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Collect fractions corresponding to the monomeric peak. The aggregate peak will elute first, followed by the monomer, and then any low molecular weight impurities like free drug.
-
Pool the fractions containing the purified monomeric bioconjugate.
-
Visualizations
References
- 2. youtube.com [youtube.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Polymer-Based Antibody-Vinca Drug Conjugate Platform: Characterization and Preclinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desacetylvinblastine Hydrazide Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Desacetylvinblastine hydrazide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The hydrazide linkage is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent. Generally, hydrazones are more stable at a neutral pH and hydrolyze more rapidly under acidic or basic conditions.
-
Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. Storage at elevated temperatures will lead to a faster loss of the parent compound.
-
Presence of Oxidizing Agents: Vinca alkaloids can be susceptible to oxidation. The presence of oxidizing agents in the solution can lead to the formation of degradation products.
-
Buffer Components: Certain buffer species can catalyze hydrolysis or participate in other degradation reactions. The choice of buffer can therefore impact the stability of the compound.
Q2: What are the expected degradation pathways for this compound in an aqueous solution?
A2: Based on the structure of this compound and the known degradation of related vinca alkaloids and hydrazide-containing compounds, the following degradation pathways are likely:
-
Hydrolysis of the Hydrazide Linkage: This is a primary degradation pathway, which would cleave the molecule to yield Desacetylvinblastine and a hydrazide-containing moiety. This reaction is catalyzed by both acid and base.
-
Epimerization: Vinca alkaloids can undergo epimerization at certain stereocenters, leading to the formation of inactive or less active isomers.
-
Oxidation: The indole nucleus and other parts of the molecule can be susceptible to oxidation, leading to the formation of various oxidized derivatives.
-
Deacetylation (of the parent vinblastine): While the starting material is already desacetylated, further degradation of the core vinca alkaloid structure can occur.
Q3: What is the optimal pH range for preparing and storing aqueous solutions of this compound?
A3: While specific data for unconjugated this compound is limited, studies on similar hydrazone-linked conjugates suggest that a pH range of 6.0 to 7.5 is generally optimal for minimizing hydrolysis. It is crucial to experimentally determine the optimal pH for your specific application and formulation.
Q4: How should I prepare an aqueous solution of this compound for my experiments?
A4: To prepare an aqueous solution, follow these general steps:
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Use a high-purity, sterile aqueous buffer within the recommended pH range (e.g., phosphate buffer, pH 6.5-7.4). If solubility is an issue, a small amount of a co-solvent like DMSO or ethanol may be used, but its effect on stability should be evaluated.
-
Dissolution: Add the powder to the chosen solvent and mix gently until fully dissolved. Sonication may be used cautiously if needed, but avoid excessive heating.
-
pH Adjustment: After dissolution, verify the pH of the solution and adjust if necessary using dilute acid or base.
-
Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.
-
Storage: Store the solution in a tightly sealed, light-protected container at the recommended temperature (see Q5).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of compound potency over a short period. | - Inappropriate pH of the solution.- Storage at too high a temperature.- Exposure to light.- Presence of reactive species in the buffer. | - Prepare fresh solutions before use.- Verify and adjust the pH to the optimal range (6.0-7.5).- Store solutions at 2-8°C or frozen (-20°C or -80°C) for longer-term storage.- Protect solutions from light using amber vials or by wrapping the container in foil.- Use high-purity buffer reagents and water. |
| Appearance of unknown peaks in HPLC analysis. | - Degradation of this compound. | - Perform a forced degradation study to identify potential degradation products.- Use a validated stability-indicating HPLC method that can resolve the parent compound from its degradants. |
| Precipitation of the compound from the solution. | - Poor solubility at the working concentration and pH.- Change in temperature affecting solubility. | - Re-evaluate the solubility of the compound in your chosen buffer system.- Consider the use of a co-solvent (e.g., DMSO, ethanol), but assess its impact on stability.- Ensure the storage temperature does not cause the compound to fall out of solution. |
Data Presentation
Table 1: General Influence of pH and Temperature on the Stability of Hydrazide-Containing Compounds in Aqueous Solution (Qualitative)
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic (< 4) | Room Temperature | Low | Acid-catalyzed hydrolysis of the hydrazide linkage. |
| Elevated Temperature | Very Low | Accelerated acid-catalyzed hydrolysis. | |
| Near Neutral (6-7.5) | Refrigerated (2-8°C) | Moderate to High | Slow hydrolysis and oxidation. |
| Room Temperature | Low to Moderate | Increased rate of hydrolysis and oxidation. | |
| Basic (> 8) | Room Temperature | Low | Base-catalyzed hydrolysis of the hydrazide linkage. |
| Elevated Temperature | Very Low | Accelerated base-catalyzed hydrolysis. |
Note: This table provides a qualitative summary based on the general behavior of hydrazide-containing compounds. The actual stability of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Phosphate buffer, pH 7.4
-
HPLC system with a UV detector
-
Stability-indicating HPLC column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in phosphate buffer (pH 7.4) at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in phosphate buffer (pH 7.4) to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the main peak from those generated in the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing degradation pathways.
Technical Support Center: Quantification of Desacetylvinblastine Hydrazide in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Desacetylvinblastine hydrazide in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic derivative of desacetylvinblastine, which is a metabolite of the chemotherapy drug vinblastine. It is a cytotoxic vinca alkaloid that is not typically an endogenous metabolite but is synthesized for use in targeted drug delivery systems. For instance, it is a component of investigational anticancer agents where it is conjugated to a targeting moiety, such as folic acid, to selectively deliver the cytotoxic payload to cancer cells.[1][2][3]
Q2: Why is the quantification of this compound in plasma important?
A2: Quantifying this compound in plasma is crucial for pharmacokinetic (PK) studies during preclinical and clinical development. This data helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate, assessing its stability, and establishing a dose-response relationship.
Q3: What are the main challenges in quantifying this compound in plasma?
A3: The main challenges include:
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Low Concentrations: As with many potent cytotoxic drugs, the concentrations in plasma can be very low, requiring highly sensitive analytical methods.
-
Matrix Effects: Plasma is a complex biological matrix containing numerous endogenous components that can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4]
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Analyte Stability: The stability of the hydrazide moiety in the biological matrix during sample collection, processing, and storage needs to be carefully evaluated.
-
Chromatographic Resolution: Achieving good separation from endogenous plasma components and potential metabolites is essential for accurate quantification.[5]
Experimental Protocols
Protocol: Quantification of this compound in Plasma using LC-MS/MS
This protocol is a recommended starting point based on validated methods for related vinca alkaloids and should be fully validated for this compound.[5][6]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., Vinorelbine or a stable isotope-labeled version of the analyte).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an Oasis MCX µElution plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 200 µL of 2% formic acid followed by 200 µL of methanol.
-
Elute the analyte with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A pentafluorophenyl (PFP) propyl column (e.g., 50 x 2.1 mm, 5 µm) is often effective for vinca alkaloids.[5][6] Alternatively, a C18 column can be used.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.75 mL/min.
-
Gradient: Isocratic elution may be suitable.[5][6] A gradient can be optimized if needed for better separation.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Vinca Alkaloid Analysis (Adaptable for this compound)
| Parameter | Setting | Rationale |
| LC Column | Pentafluorophenyl (PFP) Propyl (50x2.1mm, 5µm) | Provides good separation for vinca alkaloids.[5][6] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Volatile buffer compatible with MS. |
| Mobile Phase B | Methanol | Common organic solvent for reverse-phase LC. |
| Flow Rate | 0.75 mL/min | Typical for a 2.1 mm ID column.[5][6] |
| Ionization | ESI Positive | Vinca alkaloids readily form positive ions. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| Internal Standard | Vinorelbine or Stable Isotope Labeled Analyte | Compensates for variability in sample prep and injection. |
Troubleshooting Guides
Issue Category: Poor Sensitivity / No Signal
Q: I am not seeing any peak for my analyte, or the signal is very low. What should I check?
A: A lack of signal can stem from issues with the sample, the LC system, or the MS detector. A systematic approach is necessary to identify the root cause.
-
Mass Spectrometer:
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ion Source: Check for a stable spray from the ESI probe. Clean the ion source if necessary, as contamination can significantly reduce signal intensity.[4]
-
MRM Transitions: Infuse a fresh standard solution of your analyte directly into the mass spectrometer to confirm the correct precursor and product ions are being monitored and that the instrument has sufficient sensitivity for the pure compound.
-
-
Liquid Chromatography:
-
Flow Path: Check for leaks in the LC system. Ensure the column is installed correctly and not blocked.[7]
-
Mobile Phase: Verify that the mobile phase composition is correct and that the solvents are fresh.
-
-
Sample Preparation:
-
Extraction Recovery: Your analyte may be lost during the sample preparation process. Perform recovery experiments by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample.
-
Analyte Stability: this compound may be unstable in the plasma matrix or during the extraction process. Investigate its stability at different temperatures and time points.
-
Issue Category: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My chromatographic peaks are tailing or showing other distortions. What could be the cause?
A: Poor peak shape can compromise the accuracy and precision of your quantification.[4]
-
Column Issues:
-
Column Contamination: Plasma samples can contaminate the column over time. Implement a column wash method or use a guard column.
-
Column Degradation: The column may be nearing the end of its lifespan. Replace it with a new one.
-
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. Ensure the pH is appropriate for this compound.
-
Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. The sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can lead to peak broadening.[8]
-
Issue Category: High Variability in Results / Poor Reproducibility
Q: I am observing significant variability between replicate injections or different samples. What should I investigate?
A: High variability can be due to inconsistent sample processing, instrument instability, or matrix effects.
-
Internal Standard (IS) Response:
-
Consistent IS Area: If the IS area is highly variable, it points to inconsistent sample preparation or injection volume. Review your pipetting and extraction procedures.
-
-
Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting endogenous compounds from the plasma can affect the ionization of your analyte. To check for this, infuse your analyte post-column while injecting an extracted blank plasma sample. A dip or rise in the signal at the analyte's retention time indicates matrix effects.
-
Mitigation: Improve sample cleanup, for example, by adding a washing step in your SPE protocol. Adjusting the chromatography to separate the analyte from the interfering compounds is also effective.[4]
-
-
Carryover:
-
Blank Injections: If you see a peak for your analyte in a blank injection following a high concentration sample, you have a carryover issue. Clean the injector and autosampler needle.
-
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Low/No Signal | MS not tuned/calibrated | Perform tuning and calibration. |
| Contaminated ion source | Clean the ion source. | |
| Poor extraction recovery | Optimize SPE protocol; test different sorbents. | |
| Poor Peak Shape | Column contamination | Use a guard column; implement a wash method. |
| Inappropriate injection solvent | Reconstitute sample in mobile phase. | |
| High Variability | Inconsistent sample preparation | Review pipetting/extraction steps; check IS response. |
| Matrix effects | Improve sample cleanup; modify chromatography. | |
| Carryover | Clean autosampler and injector; inject blanks. |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: A logical approach to troubleshooting low signal intensity.
Caption: Origin of this compound.
References
- 1. Design and regioselective synthesis of a new generation of targeted chemotherapeutics. Part 1: EC145, a folic acid conjugate of desacetylvinblastine monohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Desacetylvinblastine hydrazide|lookchem [lookchem.com]
- 3. 4-Desacetylvinblastine hydrazide | TargetMol [targetmol.com]
- 4. zefsci.com [zefsci.com]
- 5. Simultaneous quantification of vinblastine and desacetylvinblastine concentrations in canine plasma and urine samples using LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Desacetylvinblastine Hydrazide and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro cytotoxicity of two potent microtubule-targeting agents, Desacetylvinblastine Hydrazide and Paclitaxel. This report provides a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
In the landscape of cancer chemotherapy, microtubule-targeting agents remain a cornerstone of treatment for a wide array of malignancies. Among these, vinca alkaloids and taxanes have demonstrated significant clinical efficacy. This guide provides a detailed comparative overview of the cytotoxicity of this compound, a derivative of the vinca alkaloid vinblastine, and paclitaxel, a prominent member of the taxane family. By presenting available experimental data, detailing cytotoxic mechanisms, and outlining experimental protocols, this document aims to serve as a valuable resource for researchers in oncology and drug development.
Quantitative Cytotoxicity Data
Table 1: Cytotoxicity of this compound (DAVBH)
| Cell Line | Cancer Type | IC50 (nM) | Reference/Note |
| HEK 293-CCK2R | Embryonic Kidney (transfected) | ~27 | Estimated from a study where a related compound, tubulysin B hydrazide (IC50 of 2.7 nM), was found to be ~10 times more potent than DAVBH. |
Note: Specific IC50 values for this compound in a broad range of cancer cell lines are not widely published. The value presented is an estimation based on comparative potency.
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 | Not Specified | [1] |
| Various Human Tumour Cell Lines | Various Cancers | 2.5 - 7.5 | 24 | [1] |
| SK-BR-3 | Breast Cancer (HER2+) | Not Specified | 72 | [2][3] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Not Specified | 72 | [2][3] |
| T-47D | Breast Cancer (Luminal A) | Not Specified | 72 | [2][3] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median: 9,400 | 24 | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median: 27 | 120 | [4] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median: 25,000 | 24 | [4] |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median: 5,000 | 120 | [4] |
| CL1-5 | Lung Cancer | 3.2 | 72 | [5] |
| CL1-5_R1 (Resistant) | Lung Cancer | 9.86 | 72 | [5] |
| CL1-5_R2 (Resistant) | Lung Cancer | 19.47 | 72 | [5] |
| H1299 | Lung Cancer | 3.5 | 72 | [5] |
| CT26 | Colorectal Cancer | 17.3 | 72 | [5] |
| LL2 | Lung Cancer | 51.69 | 72 | [5] |
Note: IC50 values for paclitaxel can vary significantly based on the specific cell line, exposure duration, and the cytotoxicity assay used.[6][7]
Mechanisms of Action and Signaling Pathways
Both this compound and paclitaxel exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. However, they achieve this through distinct mechanisms and influence different downstream signaling pathways.
This compound: A Vinca Alkaloid's Approach
As a vinca alkaloid derivative, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the dissolution of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. Key signaling pathways implicated in vinca alkaloid-induced apoptosis include the activation of the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB) pathways.[8][9] The generation of reactive oxygen species (ROS) has also been shown to play a role in mediating JNK activation and subsequent mitochondrial dysfunction.[9]
Caption: Signaling pathway of this compound.
Paclitaxel: The Taxane Mechanism
In contrast to vinca alkaloids, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, thereby preventing their depolymerization. This abnormal stabilization of microtubules also leads to the formation of non-functional mitotic spindles, mitotic arrest at the G2/M phase, and ultimately, apoptosis. The signaling pathways activated by paclitaxel-induced microtubule stabilization are complex and include the modulation of the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK) pathways.[10][11][12][13][14]
Caption: Signaling pathway of Paclitaxel.
Experimental Protocols for Cytotoxicity Assays
The determination of cytotoxic effects and IC50 values is commonly performed using in vitro colorimetric assays such as the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[4][15][16][17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is another robust method for determining cell density based on the measurement of cellular protein content.[19][20]
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the treatment period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove TCA and air dry.
-
SRB Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add a Tris-base solution to dissolve the protein-bound SRB dye.
-
Absorbance Measurement: Read the absorbance at approximately 510-565 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
Both this compound and paclitaxel are highly potent cytotoxic agents that function by disrupting microtubule dynamics, albeit through opposing mechanisms. The available data, although not from direct comparative studies, suggest that both compounds exhibit cytotoxicity in the nanomolar range against various cancer cell lines. Paclitaxel has been more extensively studied, with a wealth of data on its IC50 values and signaling pathways. For this compound, further research is needed to establish a comprehensive cytotoxic profile across a wider range of cancer cell types to facilitate a more direct comparison. Understanding the nuances of their mechanisms of action and the signaling pathways they modulate is crucial for the rational design of novel chemotherapeutic strategies and for overcoming drug resistance. The experimental protocols outlined provide a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these important anticancer agents.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells | Semantic Scholar [semanticscholar.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Safety Operating Guide
Safe Handling of Desacetylvinblastine Hydrazide: A Guide to Personal Protective Equipment and Disposal
Desacetylvinblastine hydrazide is a potent cytotoxic agent, classified as a vinca alkaloid, which is utilized in the development of targeted cancer therapies.[1] Due to its hazardous nature, stringent safety protocols are imperative to protect laboratory personnel from potential exposure. Occupational exposure to cytotoxic drugs can lead to severe health risks, including carcinogenicity, mutagenicity, and teratogenicity.[2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct use of personal protective equipment (PPE), and the appropriate handling and disposal procedures for this compound.
Personal Protective Equipment (PPE) Requirements
A comprehensive selection of PPE is mandatory for all procedures involving this compound to minimize the risk of exposure through skin contact, inhalation, or accidental ingestion.[2][4] The following table summarizes the required PPE for handling this cytotoxic compound.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves.[5][6] The outer glove should be worn over the gown cuff.[5] | Provides a primary barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, long-sleeved, impervious gown made of a material such as polyethylene-coated polypropylene.[5] | Protects skin and personal clothing from contamination by splashes or spills. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield.[4][5][6] | Shields the eyes and face from splashes and aerosols that may be generated during handling. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a surgical mask should be worn, especially when there is a risk of aerosol generation, such as during reconstitution of the powder form or cleaning up spills.[2][4][5] | Prevents the inhalation of airborne particles of the cytotoxic agent. |
Operational Plan for Handling and Disposal
Adherence to a strict, step-by-step operational plan is crucial for ensuring safety in the laboratory. The following protocols cover the key stages of working with this compound.
Preparation and Handling
-
Designated Work Area : All handling of this compound should be conducted in a designated area, such as a biological safety cabinet (BSC) or a chemical fume hood, to contain any potential aerosols or spills.[6][7]
-
Gather Materials : Before starting any procedure, ensure all necessary supplies are on hand, including the required PPE, a spill kit, and designated cytotoxic waste containers.
-
Donning PPE : Put on all required PPE in the correct order (gown, mask/respirator, eye protection, and then gloves, with one pair under the gown cuff and the other over).[5]
-
Handling the Compound :
-
Use Luer-lock fittings and closed systems where possible to minimize the risk of leaks and spills.[6]
-
As Desacetylvinblastine is a vinca alkaloid, it is critical to prevent accidental administration by the wrong route.[8][9] All preparations should be clearly labeled with "FOR INTRAVENOUS USE ONLY – FATAL IF GIVEN BY OTHER ROUTES".[9][10][11][12]
-
Avoid eating, drinking, or smoking in the laboratory area.[3]
-
-
Decontamination : After handling is complete, wipe down the work surface with an appropriate deactivating agent.
Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Segregation : All contaminated items, including gloves, gowns, vials, and cleaning materials, must be placed in clearly labeled, leak-proof cytotoxic waste containers.[3][4]
-
Container Management : Do not overfill waste containers. Seal them securely when they are three-quarters full.
-
Final Disposal : Dispose of the cytotoxic waste according to institutional and local regulations for hazardous materials.
Spill Management
In the event of a spill, a prompt and organized response is essential to contain the contamination and protect personnel.[3]
-
Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE : If not already wearing it, don the full set of recommended PPE, including a respirator.[2][4] For large spills, industrial-thickness gloves (>0.45mm) are recommended.[2]
-
Contain the Spill : Use a spill kit to absorb the hazardous material.[4]
-
Clean the Area : Carefully clean the spill area with an appropriate decontaminating solution.[4]
-
Dispose of Waste : All materials used for cleanup must be disposed of as cytotoxic waste.[4]
-
Report the Incident : Report the spill to the appropriate safety officer and complete any necessary documentation.[4]
Workflow Diagrams
The following diagrams illustrate the key processes for safely handling and disposing of this compound.
References
- 1. 4-Desacetylvinblastine hydrazide | TargetMol [targetmol.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. ipservices.care [ipservices.care]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Administer vinca alkaloids by intravenous infusion only | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. health.wa.gov.au [health.wa.gov.au]
- 10. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 11. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 12. Preventing harm from incorrect vinca alkaloid administration – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
